N-(4,6-Dichloropyridazin-3-yl)pivalamide

Description

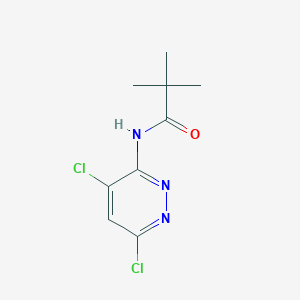

N-(4,6-Dichloropyridazin-3-yl)pivalamide is a pyridazine derivative featuring a pivalamide group at position 3 and chlorine atoms at positions 4 and 4. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, distinguishes this compound from pyridine-based analogs (single nitrogen). The dichloro substitution likely enhances electrophilic reactivity and influences intermolecular interactions, while the bulky pivalamide group (tert-butyl carboxamide) may improve metabolic stability.

Properties

Molecular Formula |

C9H11Cl2N3O |

|---|---|

Molecular Weight |

248.11 g/mol |

IUPAC Name |

N-(4,6-dichloropyridazin-3-yl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C9H11Cl2N3O/c1-9(2,3)8(15)12-7-5(10)4-6(11)13-14-7/h4H,1-3H3,(H,12,14,15) |

InChI Key |

ARPUYOYWELELTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(C=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-Dichloropyridazin-3-yl)pivalamide typically involves the reaction of 4,6-dichloropyridazine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-(4,6-Dichloropyridazin-3-yl)pivalamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions:

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkyl or N-aryl derivatives of the original compound.

Scientific Research Applications

Chemistry: N-(4,6-Dichloropyridazin-3-yl)pivalamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile building block for different applications.

Mechanism of Action

The mechanism of action of N-(4,6-Dichloropyridazin-3-yl)pivalamide is not well-documented. its derivatives may exert their effects by interacting with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of chlorine atoms and the pivalamide group can influence the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The closest analogs are halogenated pyridine pivalamides and biphenyl pivalamides. Key differences include:

- Ring system: Pyridazine (two nitrogens) vs. Pyridazine’s electron-deficient nature may increase susceptibility to nucleophilic attack compared to pyridine derivatives.

- Substituents : Chlorine and iodine are common in halogenated analogs, but dichloro substitution (as in the target compound) is less frequent than mixed chloro-iodo or methoxy-iodo patterns .

Physical and Spectroscopic Properties

- Melting Points : Biphenyl pivalamides () show higher melting points (e.g., 190–194°C for 6b ) compared to pyridine derivatives, likely due to enhanced crystallinity from planar biphenyl systems. Pyridine-based compounds with polar groups (e.g., formyl or hydroxyl) exhibit lower melting points (e.g., 100–105°C for 6d ) .

- NMR Data : Biphenyl derivatives () show distinct aromatic proton splitting patterns due to substituent positions, while pyridine analogs () display deshielded protons near electron-withdrawing groups (e.g., Cl, I) .

Commercial Availability and Pricing

Halogenated pyridine pivalamides are commercially available at premium prices. For example:

- N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (HB180 series): $500/g .

- N-(3-iodo-4-methoxypyridin-2-yl)pivalamide (HB232): $240/g .

Dichloro substitution may reduce cost compared to iodo-containing analogs, as iodine is heavier and more expensive.

Data Tables

Table 1: Selected Pyridine-Based Pivalamide Derivatives

Table 2: Biphenyl Pivalamide Derivatives ()

| Compound Name | Substituents | Melting Point (°C) |

|---|---|---|

| N-(4,4'-dimethyl-[1,1'-biphenyl]-3-yl)pivalamide | 4,4'-diMe | 164–168 |

| N-(4-isopropyl-4'-methyl-[1,1'-biphenyl]-3-yl)pivalamide | 4-iPr, 4'-Me | 190–194 |

| N-(4-methoxy-4'-methyl-[1,1'-biphenyl]-3-yl)pivalamide | 4-OMe, 4'-Me | 100–105 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.